molecular formula C28H29NO3 B611350 (E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid CAS No. 1799430-91-3

(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid

Cat. No. B611350
M. Wt: 427.544
InChI Key: HKXVKUOGCLJVEZ-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

THIQ-40 is a novel potent erα antagonist and selective estrogen receptor degrader (serd), exhibiting good oral bioavailability, antitumor efficacy, and serd activity in vivo

Scientific Research Applications

  • Cytotoxicity in Cancer Research : A study by Ma et al. (2017) isolated neolignans, structurally similar to the queried compound, from Daphniphyllum macropodum Miq. These compounds, including one named methyl (E,R)-3-(4-hydroxy-3-(1-(4-hydroxyphenyl)propan-2-yl)phenyl)acrylate, demonstrated significant antiproliferative activity on human non-small cell lung cancer (NSCLC) A549 and H460 cell lines. This suggests a potential application in cancer research, particularly in understanding the mechanisms of apoptosis in cancer cells through the mitochondrial pathway (Ma et al., 2017).

  • Synthesis and Biological Activity in Pharmaceutical Chemistry : A study by Oleshchuk et al. (2019) involved synthesizing derivatives of a compound structurally related to the queried chemical. These derivatives exhibited analgesic and antibacterial activity. This demonstrates the relevance of such compounds in the development of new pharmaceutical agents with potential therapeutic uses (Oleshchuk et al., 2019).

  • Photoluminescent Properties : Zhestkij et al. (2021) synthesized a compound similar to the queried chemical for use in organic molecular crystals with stable photoluminescence. This suggests applications in materials science, particularly in the development of materials with specific optical properties (Zhestkij et al., 2021).

  • Antileishmanial Activity : Research by Maurya et al. (2009) identified compounds from Tinospora sinensis that include structural elements similar to the queried compound. These compounds demonstrated antileishmanial activity against Leishmania donovani, indicating potential applications in the development of treatments for leishmaniasis (Maurya et al., 2009).

properties

CAS RN

1799430-91-3

Product Name

(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid

Molecular Formula

C28H29NO3

Molecular Weight

427.544

IUPAC Name

(E)-3-{4-[6-Hydroxy-2-(4-isopropyl-phenyl)-1-methyl-1,2,3,4-tetrahydro-isoquinolin-1-yl]-phenyl}-acrylic acid

InChI

InChI=1S/C28H29NO3/c1-19(2)21-7-11-24(12-8-21)29-17-16-22-18-25(30)13-14-26(22)28(29,3)23-9-4-20(5-10-23)6-15-27(31)32/h4-15,18-19,30H,16-17H2,1-3H3,(H,31,32)/b15-6+

InChI Key

HKXVKUOGCLJVEZ-GIDUJCDVSA-N

SMILES

O=C(O)/C=C/C1=CC=C(C2(C)N(C3=CC=C(C(C)C)C=C3)CCC4=C2C=CC(O)=C4)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

THIQ-40;  THIQ 40;  THIQ40: Tetrahydroisoquinoline 40

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid
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(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid
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(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid
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(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid
Reactant of Route 5
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(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid
Reactant of Route 6
(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid

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